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molecular formula C7H9FN2O2 B2438790 4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid CAS No. 1198437-24-9

4-Fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B2438790
M. Wt: 172.159
InChI Key: JQISSORYGWTWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658635B2

Procedure details

To a solution of ethyl 4-fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylate (100 mg) in 1,4-dioxane (2 ml) was added 2M hydrochloric acid (2 ml) and the mixture heated at reflux under nitrogen for 58 h, allowed to stand at room temperature for 62 h, then heated at reflux under Nitrogen for 72 h. The mixture was cooled to room temperature and the solvent was removed in vacuo. Toluene (15 ml) was added and the solvent removed in vacuo to give a white solid that was dried in a vacuum oven overnight to give the title compound (20 mg) as a white solid.
Name
ethyl 4-fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][N:5]([CH:12]([CH3:14])[CH3:13])[C:6]=1[C:7]([O:9]CC)=[O:8].Cl>O1CCOCC1>[F:1][C:2]1[CH:3]=[N:4][N:5]([CH:12]([CH3:14])[CH3:13])[C:6]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
ethyl 4-fluoro-1-(1-methylethyl)-1H-pyrazole-5-carboxylate
Quantity
100 mg
Type
reactant
Smiles
FC=1C=NN(C1C(=O)OCC)C(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 58 h
Duration
58 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under Nitrogen for 72 h
Duration
72 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Toluene (15 ml) was added
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
that was dried in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
62 h
Name
Type
product
Smiles
FC=1C=NN(C1C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: CALCULATEDPERCENTYIELD 23.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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